LogP Differentiation: Balanced Lipophilicity vs. Ethyl, Methoxy, CF₃, and Piperidin-1-yl Analogs
The target compound exhibits a computed LogP of 0.1809, placing it in a moderate lipophilicity window favored for oral bioavailability . In contrast, the ethyl analog (LogP −0.2092) is 0.39 units more hydrophilic, the methoxy analog (LogP −0.763) is 0.94 units more hydrophilic, and the piperidin-1-yl analog (LogP −0.2483) is 0.43 units more hydrophilic . The CF₃ analog (LogP 0.2472) is only 0.066 units more lipophilic but carries the metabolic and synthetic liabilities associated with the trifluoromethyl group . The target compound's LogP of ~0.18 sits near the center of the optimal range (0–3) for CNS drug candidates and general oral drug space, uniquely balancing solubility and passive permeability among this analog set .
| Evidence Dimension | Computed LogP (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 0.1809 |
| Comparator Or Baseline | Ethyl analog: LogP = −0.2092; Methoxy analog: LogP = −0.763; CF₃ analog: LogP = 0.2472; Piperidin-1-yl analog: LogP = −0.2483 |
| Quantified Difference | ΔLogP = +0.39 (vs. ethyl); +0.94 (vs. methoxy); −0.066 (vs. CF₃); +0.43 (vs. piperidin-1-yl) |
| Conditions | Computational prediction; reported by Chemscene and Leyan vendor computational chemistry data sheets using standardized algorithms (consistent methodology across all comparators) |
Why This Matters
Procurement of the target compound provides a LogP that is 0.39–0.94 units higher than the more hydrophilic ethyl, methoxy, and piperidin-1-yl analogs, reducing the risk of poor membrane permeability in cell-based assays without resorting to the metabolic instability often accompanying CF₃ substitution.
